1-Cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea
Description
1-Cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea is a heterocyclic compound featuring a urea moiety (-NHCONH-) bridging a cyclopentyl group and a 6,7-dihydro-5H-cyclopenta[b]pyridine ring. CAPD derivatives are synthesized via cycloaddition reactions involving 2,5-diarylcyclopentenones and acrylonitrile in the presence of sodium alkoxides, yielding compounds with mixed-type inhibition mechanisms and adsorption conforming to the Langmuir isotherm model .
Properties
IUPAC Name |
1-cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(16-11-5-1-2-6-11)17-12-8-10-4-3-7-13(10)15-9-12/h8-9,11H,1-7H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOENMSZGPDPCJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CC3=C(CCC3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea typically involves multistep organic reactions. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . This reaction forms the cyclopenta[b]pyridine core, which is then further functionalized to introduce the cyclopentyl and urea groups.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring or the cyclopentyl moiety.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at room temperature.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et3N).
Major Products Formed
Scientific Research Applications
1-Cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Employed as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism by which 1-Cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents corrosion . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Differences
The target urea compound differs from CAPD derivatives (e.g., CAPD-1, a carbonitrile derivative) in its functional group at the 3-position of the cyclopenta[b]pyridine core. While CAPD-1 features a nitrile (-CN) group, the urea derivative substitutes this with a urea (-NHCONH-) linkage (Table 1).
Inhibition Efficiency and Adsorption Behavior
CAPD-1 demonstrates a maximum inhibition efficiency of 97.7% at 1.0×10⁻³ M in sulfuric acid, attributed to its adsorption on carbon steel surfaces via physical and chemical interactions . The urea derivative, with its polar urea group, may exhibit stronger adsorption due to enhanced hydrogen bonding with metal surfaces or corrosive media. However, empirical data on its efficiency are unavailable in the provided evidence.
Mechanistic Insights
Both CAPD derivatives and the urea compound likely act as mixed-type inhibitors, suppressing anodic metal dissolution and cathodic hydrogen evolution . Density Functional Theory (DFT) calculations for CAPD derivatives reveal that electron-rich regions, such as the pyridine nitrogen and nitrile group, facilitate adsorption onto iron surfaces . For the urea derivative, the lone pairs on the urea oxygen and nitrogen atoms could similarly contribute to adsorption, though steric effects from the cyclopentyl group might influence orientation.
Research Findings and Data Analysis
Table 1: Comparison of 1-Cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea with CAPD-1
Theoretical Predictions
Monte Carlo (MC) simulations for CAPD derivatives suggest that planar adsorption on Fe(110) surfaces optimizes inhibitor-metal interactions . For the urea derivative, the bulkier cyclopentyl group might reduce surface coverage compared to CAPD-1, but the urea moiety could compensate by forming stronger hydrogen bonds with water molecules or oxide layers, enhancing protective film formation.
Biological Activity
1-Cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a cyclopentyl group linked to a dihydrocyclopenta[b]pyridine moiety through a urea functional group. The synthesis typically involves multistep organic reactions, including cyclocondensation reactions with various reagents to achieve high yields and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to exert its effects through the following mechanisms:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with key signaling pathways involved in tumor growth. For instance, it has been evaluated against various cancer cell lines, showing promising antiproliferative effects .
- Corrosion Inhibition : The compound also acts as a corrosion inhibitor for metals by forming protective layers on metal surfaces, which prevents oxidative damage.
Anticancer Properties
Recent studies have explored the antiproliferative effects of similar urea derivatives against various cancer cell lines. For example, derivatives of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea demonstrated significant activity against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds were notably low, indicating strong potential for further development as anticancer agents .
| Compound | IC50 (A549) | IC50 (HCT-116) |
|---|---|---|
| This compound | TBD | TBD |
| Sorafenib | 2.12 ± 0.18 μM | 2.25 ± 0.71 μM |
| 7u (similar derivative) | 2.39 ± 0.10 μM | 3.90 ± 0.33 μM |
Other Biological Activities
In addition to its anticancer properties, research indicates that this compound may possess anti-inflammatory effects and potential applications in treating other diseases. Its unique structural characteristics allow it to interact with biological targets effectively.
Case Studies and Experimental Data
Several experimental studies have been conducted to evaluate the biological activity of compounds related to or derived from this compound:
- Cell Line Studies : In vitro assays using MTT colorimetric methods have shown significant antiproliferative effects across multiple cancer cell lines .
- Molecular Docking Studies : Computational studies have predicted strong binding affinities between this compound and key proteins involved in cancer progression, suggesting its potential as a lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
